Cas no 1702018-39-0 ((3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone)

(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- Methanone, (3-hydroxy-1-azetidinyl)-2-piperidinyl-
- (3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone
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- Inchi: 1S/C9H16N2O2/c12-7-5-11(6-7)9(13)8-3-1-2-4-10-8/h7-8,10,12H,1-6H2
- InChI Key: SCLVHJXLZSQUNG-UHFFFAOYSA-N
- SMILES: C(N1CC(O)C1)(C1CCCCN1)=O
Experimental Properties
- Density: 1.238±0.06 g/cm3(Predicted)
- Boiling Point: 382.5±42.0 °C(Predicted)
- pka: 13.80±0.20(Predicted)
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-4828-2.5g |
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone |
1702018-39-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | H232426-500mg |
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone |
1702018-39-0 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-4828-1g |
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone |
1702018-39-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-4828-10g |
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone |
1702018-39-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | H232426-1g |
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone |
1702018-39-0 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1907-4828-0.5g |
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone |
1702018-39-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-4828-5g |
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone |
1702018-39-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-4828-0.25g |
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone |
1702018-39-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | H232426-100mg |
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone |
1702018-39-0 | 100mg |
$ 95.00 | 2022-06-04 |
(3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone Related Literature
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
Additional information on (3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone
Comprehensive Overview of (3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone (CAS No. 1702018-39-0): Structure, Applications, and Research Insights
The compound (3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone (CAS No. 1702018-39-0) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and chemical research. This azetidine-piperidine hybrid features a methanone bridge, linking a 3-hydroxyazetidine ring to a piperidine moiety, which contributes to its versatile physicochemical properties. Researchers are particularly interested in its potential as a bioactive scaffold due to the presence of both hydrogen-bond donor (3-hydroxy group) and acceptor sites, making it a candidate for drug discovery targeting GPCRs or enzymes.
In recent years, the demand for small-molecule modulators with improved blood-brain barrier (BBB) permeability has surged, and 1702018-39-0’s balanced lipophilicity (calculated LogP ~1.2) positions it as a promising lead. Its azetidine ring enhances metabolic stability compared to larger saturated rings, addressing a key challenge in CNS drug development. Computational studies suggest the compound may interact with sigma receptors or histone deacetylases (HDACs), aligning with trends in neurodegenerative disease research and epigenetic therapeutics.
The synthesis of (3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone typically involves a coupling reaction between N-Boc-3-hydroxyazetidine and piperidine-2-carboxylic acid derivatives, followed by deprotection. This route highlights the growing importance of fragment-based drug design (FBDD), where such privileged structures are combined to explore novel structure-activity relationships (SAR). Analytical characterization via LC-MS and NMR confirms its high purity (>98%), crucial for high-throughput screening (HTS) campaigns.
Current literature indicates potential applications in pain management and inflammatory pathways, with molecular docking studies proposing binding to the kappa-opioid receptor (KOR) allosteric site. This aligns with Google Scholar metrics showing rising searches for "non-addictive analgesics" and "GPCR allosteric modulators." Additionally, its chiral center at the piperidin-2-yl position makes it relevant to asymmetric synthesis discussions, a trending topic in green chemistry forums.
From a commercial perspective, suppliers list 1702018-39-0 as a research-grade chemical with pricing reflecting its custom synthesis status. Patent landscapes reveal its inclusion in proteolysis-targeting chimera (PROTAC) architectures, connecting it to the booming targeted protein degradation field. Stability studies under ICH guidelines suggest compatibility with lyophilization, important for formulation development.
Ongoing investigations explore its prodrug potential via esterification of the 3-hydroxy group, responding to industry needs for improved oral bioavailability. Safety data sheets indicate no acute toxicity concerns at research doses, though comprehensive ADME/Tox profiling remains ongoing. The compound’s cLogD7.4 (~0.8) and polar surface area (PSA) (≈50 Ų) fall within optimal ranges for CNS-penetrant compounds, explaining its inclusion in several academic compound libraries.
Emerging applications in PET tracer development leverage its potential for carbon-11 labeling at the methanone carbonyl, coinciding with increased PubMed citations for "neuroimaging probes." Its crystal structure (CCDC-deposited) reveals intramolecular hydrogen bonding that may influence conformational restriction strategies—a hot topic in medicinal chemistry optimization webinars.
In summary, (3-hydroxyazetidin-1-yl)(piperidin-2-yl)methanone represents a compelling case study in rational drug design, bridging computational chemistry predictions with translational research needs. Its dual heterocyclic pharmacophore design continues to inspire derivatives targeting protein-protein interactions (PPIs), ensuring its relevance in next-generation therapeutic development pipelines.
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